molecular formula C15H17NO3S B14247103 N-tosyl-tyramine CAS No. 259263-97-3

N-tosyl-tyramine

Cat. No.: B14247103
CAS No.: 259263-97-3
M. Wt: 291.4 g/mol
InChI Key: ZTGAJVOEGBPKRK-UHFFFAOYSA-N
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Description

N-tosyl-tyramine is an organic compound that belongs to the class of sulfonamides. It is derived from tyramine, a naturally occurring monoamine compound, by introducing a tosyl (p-toluenesulfonyl) group. This modification enhances the compound’s stability and reactivity, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tosyl-tyramine can be synthesized through the reaction of tyramine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:

Tyramine+p-Toluenesulfonyl chlorideThis compound+HCl\text{Tyramine} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Tyramine+p-Toluenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-tosyl-tyramine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can remove the tosyl group, reverting it back to tyramine.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can replace the tosyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce tyramine.

Scientific Research Applications

N-tosyl-tyramine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

N-tosyl-tyramine exerts its effects by interacting with specific molecular targets. The tosyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can induce the release of catecholamines, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-tosyl-phenethylamine
  • N-tosyl-tryptamine
  • N-tosyl-dopamine

Uniqueness

N-tosyl-tyramine is unique due to its specific structure, which combines the properties of tyramine and the tosyl group. This combination enhances its stability and reactivity, making it more versatile in chemical and biological applications compared to its analogs.

Properties

CAS No.

259263-97-3

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-12-2-8-15(9-3-12)20(18,19)16-11-10-13-4-6-14(17)7-5-13/h2-9,16-17H,10-11H2,1H3

InChI Key

ZTGAJVOEGBPKRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)O

Origin of Product

United States

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